molecular formula C13H11FN2O3 B13782009 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

Cat. No.: B13782009
M. Wt: 262.24 g/mol
InChI Key: OAUZVRWMOVPQDD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a complex organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, attached to a pyrrole ring with a carbaldehyde functional group

Preparation Methods

The synthesis of 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline, followed by a series of reactions to introduce the pyrrole ring and the carbaldehyde group. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-fluoro-2-aminophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity. The pathways involved may include covalent modification of target proteins or non-covalent interactions that alter the function of the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde include:

    4-Fluoro-2-nitroaniline: Shares the fluoro and nitro groups but lacks the pyrrole and carbaldehyde functionalities.

    1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyrrole ring.

    4-Fluoro-3-nitrophenyl azide: Another compound with a fluoro and nitro group but with an azide functionality

Properties

Molecular Formula

C13H11FN2O3

Molecular Weight

262.24 g/mol

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C13H11FN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3

InChI Key

OAUZVRWMOVPQDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)F)[N+](=O)[O-])C)C=O

Origin of Product

United States

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